molecular formula C15H18BNO6S B1458645 (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-90-5

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1458645
CAS No.: 1704082-90-5
M. Wt: 351.2 g/mol
InChI Key: QZSXJFFAENGMFE-UHFFFAOYSA-N
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Description

Molecular Composition and Isomerism

The molecular architecture of this compound is defined by its complex molecular formula C₁₅H₁₈BNO₆S and molecular weight of 351.18 grams per mole. This compound is registered under Chemical Abstracts Service number 1704082-90-5, which serves as its unique chemical identifier. The molecular structure incorporates several key functional groups that contribute to its distinctive chemical behavior and potential applications.

The compound features a phenylboronic acid core structure, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and attached to a benzene ring. The boron atom in this configuration adopts a trigonal planar geometry and is sp² hybridized, possessing an empty p orbital that makes it isoelectronic with a carbocation. This electronic configuration imparts Lewis acidic properties to the compound, enabling it to form reversible covalent bonds with various nucleophilic species.

The sulfamoyl functional group (-SO₂NH-) is positioned at the meta position relative to the boronic acid group on the phenyl ring. This positioning is significant as it influences the electronic properties of the aromatic system through both inductive and resonance effects. The electron-withdrawing nature of the sulfamoyl group substantially alters the protonation characteristics of the boronic acid, as demonstrated in related compounds where similar electron-withdrawing substituents lower the pKa values by 1.4 to 1.7 pH units compared to unsubstituted phenylboronic acid.

The 2,4-dimethoxybenzyl portion of the molecule is attached to the nitrogen atom of the sulfamoyl group, creating an N-benzyl sulfonamide linkage. The presence of two methoxy groups at the 2 and 4 positions of the benzyl ring introduces additional steric and electronic considerations. These methoxy substituents are electron-donating groups that increase the electron density of the benzyl aromatic ring, potentially affecting the overall conformational preferences and reactivity patterns of the molecule.

Molecular Parameter Value
Molecular Formula C₁₅H₁₈BNO₆S
Molecular Weight 351.18 g/mol
CAS Registry Number 1704082-90-5
MDL Number MFCD28400475
Purity 98%

The structural complexity of this compound allows for potential isomerism considerations, particularly regarding the conformational flexibility around the sulfonamide bond and the orientation of the dimethoxybenzyl group relative to the phenylboronic acid core. The rotation around the carbon-nitrogen bond connecting the benzyl group to the sulfamoyl nitrogen can generate different conformational isomers with varying spatial arrangements of the methoxy-substituted aromatic ring.

X-ray Crystallography and Conformational Analysis

X-ray crystallography represents the primary experimental technique for determining the three-dimensional atomic arrangement of crystalline materials, providing crucial insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. For boronic acid compounds, crystallographic analysis is particularly valuable as it reveals the precise geometry around the boron center and elucidates the hydrogen bonding patterns that are characteristic of these compounds.

The general methodology for X-ray crystallographic analysis involves three fundamental steps: crystal preparation, data collection, and structure determination. Crystal preparation represents the most challenging aspect, as suitable crystals must be sufficiently large (typically larger than 0.1 millimeters in all dimensions), pure in composition, and regular in structure without significant internal imperfections such as cracks or twinning. For boronic acid derivatives, crystal growth often requires careful control of crystallization conditions due to the propensity of these compounds to form hydrogen-bonded networks.

Related boronic acid compounds have provided valuable crystallographic insights that can inform our understanding of this compound. For instance, crystallographic analysis of 2-carboxyphenylboronic acid revealed that this compound exists as a zwitterionic benzoxaborolone structure with a tetrahedral boron atom and protonated hydroxyl group, even under highly acidic conditions. This finding demonstrates the tendency of boronic acids with nearby functional groups to adopt unexpected ionization states in the solid state.

The data collection process involves mounting the crystal in an intense X-ray beam and measuring the angles and intensities of diffracted rays. Modern crystallographic equipment utilizes sophisticated goniometers that allow precise positioning and rotation of the crystal within the beam. The most common type is the kappa goniometer, which offers three angles of rotation: the omega angle (perpendicular to the beam), the kappa angle (approximately 50 degrees to the omega axis), and the phi angle (about the crystal mounting axis).

For compounds containing sulfamoyl substituents, crystallographic analysis often reveals interesting conformational preferences and intermolecular interaction patterns. The sulfamoyl group can participate in both hydrogen bonding as a donor (through the nitrogen-hydrogen bond) and acceptor (through the sulfur-oxygen bonds), creating complex three-dimensional networks in the crystalline state. The presence of the dimethoxybenzyl group adds additional complexity through potential pi-pi stacking interactions between aromatic rings and hydrogen bonding involving the methoxy oxygen atoms.

Computational refinement of crystallographic structures involves iterative improvement of atomic positions against experimental data, sometimes assisted by ab initio calculations. This process is crucial for achieving accurate molecular geometries and understanding the subtle conformational preferences that influence the compound's chemical behavior. The final refined structure typically provides bond lengths accurate to within 0.01 Angstroms and bond angles precise to within 0.1 degrees.

Electronic Properties and Computational Modeling

The electronic properties of this compound are fundamentally influenced by the interplay between its constituent functional groups and their respective electronic effects on the overall molecular system. The boronic acid functionality serves as the primary Lewis acidic center, while the sulfamoyl and dimethoxybenzyl substituents modulate the electronic environment through a combination of inductive, resonance, and steric effects.

The boronic acid group exhibits characteristic Lewis acidity due to the empty p orbital on the boron atom. This electronic configuration makes the boron center susceptible to nucleophilic attack, particularly by species containing lone pairs of electrons such as hydroxide ions, alcohols, and diols. The strength of this Lewis acidity is significantly influenced by the electronic nature of the substituents attached to the phenyl ring. Electron-withdrawing groups such as the sulfamoyl functionality increase the Lewis acidity by stabilizing the anionic form of the boronic acid that results from nucleophilic attack.

Computational studies on related phenylboronic acid derivatives have demonstrated that the introduction of electron-withdrawing substituents leads to substantial changes in the pKa values of the boronic acid group. Specifically, sulfonyl and sulfonamide substituted phenylboronic acids show pKa values that are shifted by 1.4 to 1.7 pH units relative to unsubstituted phenylboronic acid, which has a pKa of 8.8. This acidification effect enhances the binding affinity of these compounds for cis-diol containing molecules at physiological pH values.

The sulfamoyl group (-SO₂NH-) functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms. The highly electronegative sulfur and oxygen atoms withdraw electron density from the aromatic ring through sigma bonds (inductive effect), while the sulfur atom can accept electron density through pi bonding interactions (resonance effect). This dual electron-withdrawing character significantly impacts the electron distribution throughout the molecule and influences its reactivity patterns.

Computational modeling approaches, including density functional theory calculations, can provide detailed insights into the electronic structure, orbital energies, and charge distribution of this compound. These calculations typically reveal that the highest occupied molecular orbital is primarily localized on the dimethoxybenzyl aromatic system, while the lowest unoccupied molecular orbital is associated with the boronic acid functionality and the electron-deficient aromatic ring bearing the sulfamoyl substituent.

The 2,4-dimethoxybenzyl group introduces electron-donating character through the resonance effects of the methoxy substituents. These groups increase the electron density of the benzyl aromatic ring and can influence the overall dipole moment of the molecule. The positioning of the methoxy groups at the 2 and 4 positions creates an asymmetric substitution pattern that may result in preferential conformational orientations due to steric and electronic considerations.

Electronic Parameter Characteristic
Boronic Acid pKa Lowered relative to phenylboronic acid
Lewis Acidity Enhanced by electron-withdrawing sulfamoyl group
Electron Distribution Polarized toward electron-withdrawing centers
Dipole Moment Significant due to asymmetric substitution
Frontier Orbital Separation Influenced by push-pull electronic effects

The overall electronic structure of this compound can be characterized as a push-pull system, where the electron-donating dimethoxybenzyl group and the electron-withdrawing sulfamoyl-phenylboronic acid portion create a polarized electronic distribution. This electronic arrangement has important implications for the compound's spectroscopic properties, reactivity patterns, and potential applications in molecular recognition and catalysis.

Properties

IUPAC Name

[3-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6S/c1-22-13-7-6-11(15(9-13)23-2)10-17-24(20,21)14-5-3-4-12(8-14)16(18)19/h3-9,17-19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXJFFAENGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid generally involves two key transformations:

These steps can be approached either sequentially or via intermediates that allow for efficient coupling and functional group transformations.

Preparation of the Sulfamoyl Intermediate

A common approach to prepare the sulfamoyl-functionalized phenyl intermediate involves the reaction of an amine with a suitable sulfonylating agent, such as fluorosulfonates or sulfonyl chlorides, under mild conditions.

  • Method using fluorosulfonates : According to recent methodologies, fluorosulfonates can be synthesized from phenolic precursors by treatment with sulfuryl fluoride (SO2F2) and triethylamine in anhydrous solvents like dimethylformamide (DMF) at room temperature. The resulting fluorosulfonates then react with potassium trimethylsilyloxyl imidates to form N-acyl sulfamates under mild conditions with high yields (70-85%) and short reaction times (10-20 minutes) at room temperature.

  • Application to sulfamoyl derivatives : By analogy, the N-(2,4-dimethoxybenzyl)sulfamoyl group can be introduced by reacting the corresponding amine derivative with a suitable sulfonyl fluoride or fluorosulfonate precursor, enabling efficient formation of the sulfamoyl linkage.

Installation of the Boronic Acid Group

The boronic acid functionality is typically introduced via palladium-catalyzed borylation of aryl halides or via Suzuki-Miyaura coupling using boronate esters.

  • Palladium-catalyzed borylation : The use of bis(pinacolato)diboron (B2pin2) with a palladium catalyst and a base in solvents such as ketones, nitriles, ethers, or alcohols is a well-established method. For example, a sulfamoyl-substituted aryl bromide can be converted to the corresponding boronic acid derivative by treatment with B2pin2 in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and an organic or inorganic base at temperatures ranging from 30°C to reflux.

  • Example procedure : A typical reaction involves stirring the aryl bromide sulfamoyl intermediate with bis(pinacolato)diboron, palladium catalyst, and base in a solvent mixture (e.g., toluene and ethanol) under inert atmosphere, followed by workup and purification to isolate the boronic acid derivative in good yield (e.g., 80-85%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Sulfamoyl formation Sulfuryl fluoride, triethylamine DMF Room temperature 70-85 Mild, short reaction times, broad scope
Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd(PPh3)4, base (e.g., Na2CO3) Toluene/ethanol mixture 30°C to reflux 80-85 Inert atmosphere, argon degassing
Workup and purification Acidification, extraction, recrystallization Ethyl acetate, toluene Ambient - Isolation of pure boronic acid derivative

Detailed Research Findings

  • Catalyst and base selection : The choice of palladium catalyst and base is crucial for high conversion and selectivity. Tetrakis(triphenylphosphine)palladium(0) combined with sodium carbonate or other bases provides efficient borylation of sulfamoyl-substituted aryl bromides.

  • Solvent effects : The reaction medium can be varied among ketones, nitriles, ethers, or alcohols, with toluene/ethanol mixtures commonly used to balance solubility and reaction rate.

  • Temperature optimization : Reactions are typically conducted between 30°C and reflux temperature of the solvent, with higher temperatures favoring faster conversion but requiring careful control to avoid decomposition.

  • Purity and characterization : The final boronic acid compounds are isolated by acidification and extraction, followed by recrystallization. Characterization by PXRD, NMR, and mass spectrometry confirms the structure and purity.

Chemical Reactions Analysis

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the boronic acid moiety, often using halogenated reagents under basic conditions to form new carbon-boron bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted boronic acids .

Scientific Research Applications

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.

    Biology: This compound is studied for its potential as a protease inhibitor, which can be useful in understanding enzyme mechanisms and developing therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

Alkyl vs. Aromatic Substituents
Compound Name Substituent on Sulfamoyl Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dimethoxybenzyl 356.18 Enhanced electron-donating effects; potential for hydrogen bonding .
(4-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid tert-Butyl 259.09 Bulky substituent increases steric hindrance; may reduce solubility .
{3-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid 4-Methylphenyl (p-tolyl) ~315.21* Hydrophobic substituent improves membrane permeability .
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid Propyl + trifluoromethyl 325.03 Trifluoromethyl enhances electronegativity; may improve metabolic stability .

*Calculated based on molecular formula.

Key Insight : The 2,4-dimethoxybenzyl group in the target compound provides a balance of electronic modulation (via methoxy groups) and moderate steric bulk, distinguishing it from alkyl or purely hydrophobic substituents.

Functional Group Modifications
  • Dimethylsulfamoyl Derivatives : [4-(Dimethylsulfamoyl)phenyl]boronic acid (CAS: 486422-59-7) lacks aromatic substituents, resulting in lower molecular weight (237.06 g/mol) and higher solubility but reduced target specificity .
  • Chlorinated Derivatives: B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS: 957066-10-3) introduces a chloro group, enhancing electrophilicity and binding affinity in halogen-rich environments .

Positional Isomerism and Boronic Acid Placement

Compound Name Boronic Acid Position Sulfamoyl Position Biological Relevance
Target Compound 3-position 3-position Optimal geometry for protease active-site interactions (e.g., SARS-CoV-2 PLpro) .
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid 3-position 4-methoxy at 4 Altered electronic effects may reduce boronic acid’s Lewis acidity .
[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid 3-position Difluoropyrrolidine Fluorine atoms enhance metabolic stability and binding rigidity .

Key Insight : The meta-position of both boronic acid and sulfamoyl groups in the target compound optimizes spatial alignment for enzyme inhibition, as seen in protease-targeting boronic acids like bortezomib derivatives .

Physicochemical Properties and Practical Considerations

Property Target Compound [4-(Dimethylsulfamoyl)phenyl]boronic acid (4-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid
Hydrogen Bond Donors 3 (B(OH)₂ + NH) 3 3
TPSA (Ų)* ~110 ~95 ~95
LogP ~2.5 (estimated) ~1.8 ~3.2
Synthetic Accessibility Moderate (multi-step synthesis) High Low (bulky tert-butyl introduces challenges)

*Topological polar surface area (TPSA) affects solubility and permeability.

Key Insight : The target compound’s moderate LogP and TPSA suggest balanced solubility and cell permeability, favorable for drug development.

Biological Activity

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid (CAS: 1704082-90-5) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

  • Molecular Formula : C15H18BNO6S
  • Molecular Weight : 351.19 g/mol
  • CAS Number : 1704082-90-5

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. A study evaluating various boronic compounds, including derivatives like this compound, demonstrated efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Boronic Acids

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli (ATCC 25922)6.50 mg/mL
Other Boronic CompoundsStaphylococcus aureusVaries (7–13 mm inhibition zones)

The compound was found to inhibit bacterial growth effectively at concentrations of 6.50 mg/mL, making it a candidate for further development in antibacterial applications .

Anticancer Activity

The anticancer potential of this boronic acid derivative has been explored in various studies. For instance, compounds structurally related to this compound have shown promising results in reducing cell viability in cancer cell lines while maintaining low toxicity towards healthy cells.

Case Study: Cytotoxicity Evaluation

In a comparative study involving several boronic compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • IC50 Values :
    • MCF-7: 18.76±0.62μg/mL18.76\pm 0.62\,\mu g/mL
    • Healthy Cell Lines: Viability remained above 70% at similar concentrations.

This indicates that the compound selectively targets cancerous cells while sparing healthy ones, a critical factor in anticancer drug development .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that boronic acids can act as effective antioxidants.

Table 2: Antioxidant Activity Assessment

Method UsedIC50 Value
ABTS Radical Scavenging0.11±0.01μg/mL0.11\pm 0.01\,\mu g/mL
DPPH Free Radical Scavenging0.14±0.01μg/mL0.14\pm 0.01\,\mu g/mL
CUPRAC1.73±0.16μg/mL1.73\pm 0.16\,\mu g/mL

These results highlight the compound's significant antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

Answer:
The synthesis involves sequential functionalization of the phenylboronic acid core. Key steps include:

  • Sulfamoyl Group Introduction : Coupling a 2,4-dimethoxybenzylamine derivative with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Boronic Acid Installation : Suzuki-Miyaura cross-coupling or direct boronation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts .
  • Optimization : Adjusting pH (neutral to slightly basic), solvent polarity (THF/DMF mixtures), and temperature (60–80°C) to minimize side reactions like deboronation .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Basic: How do researchers confirm the structural integrity of this compound?

Answer:
A multi-technique approach is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1340 cm1^{-1} (S=O stretching) and ~3200 cm1^{-1} (B–OH) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 363.13 g/mol) .
    Advanced : X-ray crystallography resolves stereoelectronic effects, while DFT calculations predict bond angles and torsional strain .

Advanced: What methodologies address contradictory data in the compound’s enzyme inhibition kinetics?

Answer:
Discrepancies in IC50_{50} values or binding modes may arise from:

  • Experimental Variability : Standardize assay conditions (pH 7.4 buffer, 25°C) and use internal controls (e.g., bortezomib as a boronic acid reference) .
  • Target Flexibility : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with diol-containing enzyme active sites (e.g., proteasomes) .

Advanced: How can computational chemistry guide the design of derivatives with enhanced stability?

Answer:

  • DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring increase boronic acid Lewis acidity) .
  • Solvent Modeling : COSMO-RS simulations assess solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers .
  • Degradation Pathways : Transition state analysis identifies vulnerable bonds (e.g., sulfonamide cleavage under acidic conditions) .

Basic: What are the recommended protocols for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to minimize hydrolysis of the boronic acid group .
  • Solubility : Use anhydrous DMSO for stock solutions; avoid prolonged exposure to moisture .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products like free boronic acid or sulfonamide .

Advanced: How can researchers resolve ambiguities in the compound’s crystallographic data?

Answer:

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density maps for the sulfamoyl-boronic acid motif .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between B–OH and methoxy groups) .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

Basic: What analytical techniques are critical for assessing purity in complex reaction mixtures?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm; retention time shifts indicate unreacted precursors .
  • Elemental Analysis : Confirm %B content (theoretical: ~3.0%) to detect boronic acid dehydration .
  • TLC Monitoring : Silica plates with fluorescent indicator (hexane/ethyl acetate 3:1) track reaction progress .

Advanced: How does the 2,4-dimethoxybenzyl group influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP calculations (e.g., ChemAxon) show increased membrane permeability compared to non-substituted analogs .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate demethylation of methoxy groups .
  • Protein Binding : Fluorescence displacement assays (warfarin as a probe) measure albumin binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.